molecular formula C16H21ClN6O B2740337 N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380143-12-2

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2740337
CAS No.: 2380143-12-2
M. Wt: 348.84
InChI Key: WDJCLMKISMKZGU-UHFFFAOYSA-N
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Description

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety, a piperidine ring, and a pyrazine core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin GLP-1, thereby contributing to its potential antidiabetic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-22(14-15(24-2)19-6-5-18-14)11-12-3-7-23(8-4-12)16-20-9-13(17)10-21-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJCLMKISMKZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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